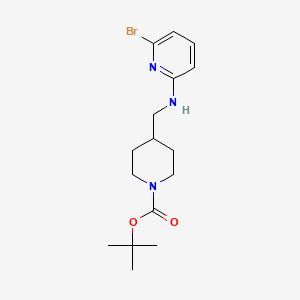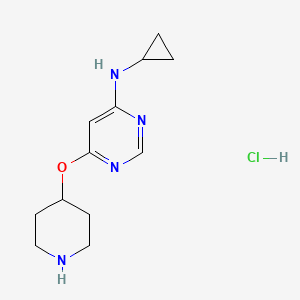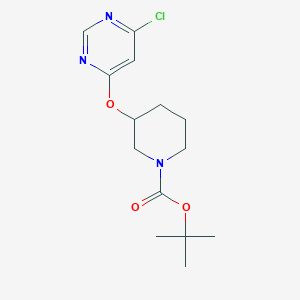
(2-Methoxy-phenyl)-piperidin-4-yl-methanol
Übersicht
Beschreibung
(2-Methoxy-phenyl)-piperidin-4-yl-methanol is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Verbindungen
(2-Methoxy-phenyl)-piperidin-4-yl-methanol: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Sein Piperidin-Rest ist ein häufiges Strukturelement in vielen Medikamenten und trägt zu ihrer pharmakologischen Aktivität bei . Forscher nutzen diese Verbindung, um neue Medikamente mit potenziellen therapeutischen Wirkungen zu entwickeln.
Proteomik-Forschung
In der Proteomik wird diese Verbindung als Standard- oder Referenzmaterial verwendet. Sie hilft bei der Identifizierung und Quantifizierung von Proteinen, insbesondere bei der Untersuchung von Protein-Interaktionen und -funktionen .
Studien zur biologischen Aktivität
Die biologische Aktivität von This compound ist im Bereich der pharmazeutischen Chemie von Interesse. Seine Struktur-Wirkungs-Beziehung (SAR) kann untersucht werden, um zu verstehen, wie seine chemische Struktur die biologische Aktivität beeinflusst, was für die Medikamentenentwicklung entscheidend ist .
Analyse der chemischen Eigenschaften
Das Verständnis der chemischen Eigenschaften dieser Verbindung, wie z. B. Löslichkeit, Stabilität und Reaktivität, ist für ihre Anwendung in verschiedenen Forschungsbereichen unerlässlich. Diese Eigenschaften werden untersucht, um die Bedingungen für ihre Verwendung in experimentellen Protokollen zu optimieren .
Entwicklung von Syntheseverfahren
Diese Verbindung wird auch bei der Entwicklung neuer Syntheseverfahren eingesetzt. Chemiker untersuchen verschiedene Syntheserouten, um die Effizienz, Ausbeute und Selektivität von Reaktionen zu verbessern, an denen diese Verbindung beteiligt ist .
Industrielle Anwendungen
Obwohl sie hauptsächlich in der Forschung eingesetzt wird, könnte es potenzielle industrielle Anwendungen für This compound bei der Entwicklung von Materialien mit spezifischen Eigenschaften oder in chemischen Prozessen geben, die diese spezielle Molekülstruktur erfordern .
Medizinische Forschung
In der medizinischen Forschung könnte diese Verbindung zur Untersuchung ihrer Auswirkungen auf biologische Systeme verwendet werden, was möglicherweise zur Entdeckung neuer Behandlungen für verschiedene Krankheiten führen könnte .
Neuropharmakologische Forschung
Angesichts der Bedeutung von Piperidinderivaten in der Neuropharmakologie könnte This compound verwendet werden, um seine Auswirkungen auf das zentrale Nervensystem zu untersuchen, was zur Entwicklung neuer neuroaktiver Medikamente beitragen könnte .
Biochemische Analyse
Biochemical Properties
(2-Methoxy-phenyl)-piperidin-4-yl-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and stability. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior, such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, the compound can alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, where it can exert its effects .
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-12-5-3-2-4-11(12)13(15)10-6-8-14-9-7-10/h2-5,10,13-15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEWAUPLTLZANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670749 | |
| Record name | (2-Methoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082554-80-0 | |
| Record name | (2-Methoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B1500664.png)












![[6-(3-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride](/img/structure/B1500692.png)
